molecular formula C11H15NO6S B8331338 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester

Cat. No.: B8331338
M. Wt: 289.31 g/mol
InChI Key: KQTOKYAUJBRPST-FNCVBFRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester typically involves the reaction of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This intermediate is then further reacted with thiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for scale, yield, and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can also occur, affecting the ribofuranosyl moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking naturally occurring nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in nucleoside metabolism, leading to the disruption of DNA and RNA synthesis pathways. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

    Tiazofurin: Another thiazole nucleoside analog with similar anticancer properties.

    Ribavirin: A nucleoside analog used as an antiviral agent.

    Zidovudine: An antiretroviral medication used to treat HIV.

Uniqueness: 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific structure, which allows it to target nucleoside pathways with high specificity. Its ethyl ester group also enhances its stability and bioavailability compared to other nucleoside analogs.

Properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1

InChI Key

KQTOKYAUJBRPST-FNCVBFRFSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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